2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide
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Overview
Description
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide is a complex organic compound with a molecular formula of C29H28N2O3S and a molecular weight of 484.60922 g/mol . This compound is characterized by its intricate structure, which includes benzyl, sulfonylamino, and phenylethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of Benzyl Sulfonyl Chloride: This is achieved by reacting benzyl alcohol with chlorosulfonic acid.
Amination Reaction: The benzyl sulfonyl chloride is then reacted with 4-methylphenylamine to form the sulfonylamino intermediate.
Coupling Reaction: The sulfonylamino intermediate is coupled with N-(1-phenylethyl)benzamide under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The benzyl and phenylethyl groups can undergo substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and phenylethyl groups may enhance binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide include:
This compound: This compound shares a similar structure but may have different substituents on the benzyl or phenylethyl groups.
N-(1-phenylethyl)-2-[benzyl-(4-methylphenyl)sulfonylamino]benzamide: Another closely related compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3S/c1-22-17-19-26(20-18-22)35(33,34)31(21-24-11-5-3-6-12-24)28-16-10-9-15-27(28)29(32)30-23(2)25-13-7-4-8-14-25/h3-20,23H,21H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOLVHKWMXTQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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